1-(Boc)氨基-1-甲酰基环己烷

描述

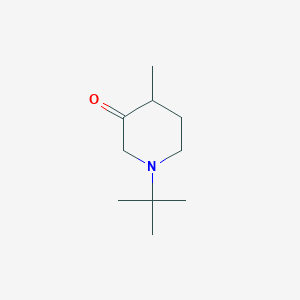

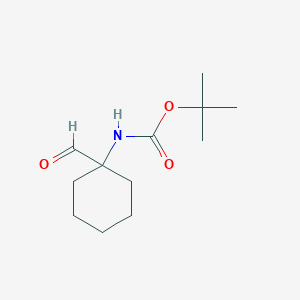

1-(Boc)amino-1-formylcyclohexane is a compound that contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) . It has a molecular weight of 243.27 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-(Boc)amino-1-formylcyclohexane molecule contains a total of 37 bond(s). There are 16 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

1-(Boc)amino-1-formylcyclohexane contains total 37 atom(s); 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s) and 3 Oxygen atom(s) .科学研究应用

晶体学表征和构象

- 化合物1-氨基环己烷-1-羧酸及其衍生物,包括类似于1-(Boc)氨基-1-甲酰基环己烷的化合物,表现出环己烷环的椅式构象。这些结构可以对应于折叠的、潜在的螺旋构象,这在肽结构的研究中至关重要 (Valle 等人,1988)。

合成和化学表征

- 由叔丁氧羰基 (Boc) 单端保护的 1,6-二氨基己烷的合成,一种相关化合物,证明了它作为聚(氨基酸)合成引发剂的潜在用途 (Xun,2003)。

在肽合成中的应用

- 对映体纯的反式-2-氨基环己烷羧酸,其结构类似于1-(Boc)氨基-1-甲酰基环己烷,是螺旋β-肽的有价值的构件。它的N-Boc-保护衍生物是从环己烷-1,2-二羧酸合成的,突出了它在肽研究中的重要性 (Berkessel 等人,2002)。

在超分子化学中的应用

- 基于合成β-氨基酸的肽,其中包括类似于1-(Boc)氨基-1-甲酰基环己烷的结构,可以截留各种有机溶剂和油,从而形成自支撑凝胶。这证明了它在材料科学和环境应用中的潜在用途,例如溢油回收 (Konda 等人,2014)。

药用应用

- 加巴喷丁衍生物,其结构与1-(Boc)氨基-1-甲酰基环己烷相关,已对其固态构象和溶液平衡进行了研究。这些研究对于了解加巴喷丁等药物的作用非常重要 (Ananda 等人,2003)。

肽化学中的构象分析

- 含有1-氨基环己烷羧酸的肽的晶体结构,一种与1-(Boc)氨基-1-甲酰基环己烷相关的化合物,有助于理解肽的构象性质,这对于基于肽的药物的设计至关重要 (Bardi 等人,2009)。

作用机制

Mode of Action

It is known that the compound belongs to the class of organic compounds known as carbamate esters . These compounds typically act by interacting with their targets and causing changes in their function . The specific interactions and changes caused by tert-Butyl 1-formylcyclohexylcarbamate are subjects of ongoing research.

Biochemical Pathways

As a carbamate ester, it may potentially affect pathways involving enzymes that interact with this class of compounds . More detailed studies are required to elucidate the specific pathways and their downstream effects.

安全和危害

属性

IUPAC Name |

tert-butyl N-(1-formylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUKJDGNXNBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc)amino-1-formylcyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。